molecular formula C21H20ClF3N2O2 B3438506 1-{4-[4-(2-chloro-5,6-difluoro-3-methylbenzoyl)piperazin-1-yl]-3-fluorophenyl}propan-1-one

1-{4-[4-(2-chloro-5,6-difluoro-3-methylbenzoyl)piperazin-1-yl]-3-fluorophenyl}propan-1-one

Cat. No.: B3438506
M. Wt: 424.8 g/mol
InChI Key: IRBIXWBOFIBXBB-UHFFFAOYSA-N
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Description

1-{4-[4-(2-chloro-5,6-difluoro-3-methylbenzoyl)piperazin-1-yl]-3-fluorophenyl}propan-1-one is a complex organic compound featuring multiple functional groups, including a piperazine ring, a benzoyl group, and several halogen substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[4-(2-chloro-5,6-difluoro-3-methylbenzoyl)piperazin-1-yl]-3-fluorophenyl}propan-1-one typically involves multi-step organic reactions. One common route includes:

    Formation of the Benzoyl Intermediate: The starting material, 2-chloro-5,6-difluoro-3-methylbenzoic acid, is converted to its corresponding acid chloride using thionyl chloride.

    Piperazine Coupling: The acid chloride is then reacted with piperazine to form the benzoyl piperazine intermediate.

    Final Coupling: The benzoyl piperazine intermediate is coupled with 1-(3-fluorophenyl)propan-1-one under basic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 1-{4-[4-(2-chloro-5,6-difluoro-3-methylbenzoyl)piperazin-1-yl]-3-fluorophenyl}propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen substituents can be replaced through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new substituted derivatives with different functional groups.

Scientific Research Applications

1-{4-[4-(2-chloro-5,6-difluoro-3-methylbenzoyl)piperazin-1-yl]-3-fluorophenyl}propan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its interactions with various biological targets.

    Material Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: It is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-{4-[4-(2-chloro-5,6-difluoro-3-methylbenzoyl)piperazin-1-yl]-3-fluorophenyl}propan-1-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-{4-[4-(2-chloro-5,6-difluorobenzoyl)piperazin-1-yl]-3-fluorophenyl}propan-1-one
  • 1-{4-[4-(2-chloro-3,5-difluorobenzoyl)piperazin-1-yl]-3-fluorophenyl}propan-1-one

Uniqueness: 1-{4-[4-(2-chloro-5,6-difluoro-3-methylbenzoyl)piperazin-1-yl]-3-fluorophenyl}propan-1-one is unique due to the specific positioning of its halogen substituents and the presence of a methyl group on the benzoyl ring. These structural features can influence its reactivity, binding affinity, and overall biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-[4-[4-(2-chloro-5,6-difluoro-3-methylbenzoyl)piperazin-1-yl]-3-fluorophenyl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClF3N2O2/c1-3-17(28)13-4-5-16(14(23)11-13)26-6-8-27(9-7-26)21(29)18-19(22)12(2)10-15(24)20(18)25/h4-5,10-11H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRBIXWBOFIBXBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=C(C(=CC(=C3F)F)C)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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